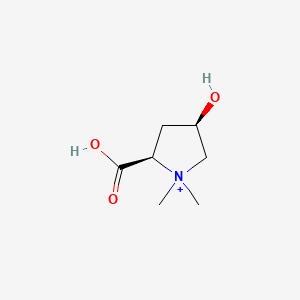
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidinium ring with carboxy and hydroxy functional groups. The stereochemistry of the compound, denoted by the (2S,4S) configuration, plays a crucial role in its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4S)-1-(tert-butyloxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine-2-carboxylic acid as an intermediate . The reaction conditions often include the use of organic solvents such as dichloromethane and methanol, along with catalysts like potassium carbonate under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve enantioselective separation and purification .
化学反应分析
Types of Reactions
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxy or hydroxy groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxy group can produce an alcohol.
科学研究应用
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The stereochemistry of the compound plays a crucial role in its binding interactions and overall efficacy .
相似化合物的比较
Similar Compounds
- (2S,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- (2R,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- (2R,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
Uniqueness
The (2S,4S) configuration of 2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This configuration allows for selective interactions with chiral receptors and enzymes, making it a valuable compound in asymmetric synthesis and drug development .
属性
分子式 |
C7H14NO3+ |
|---|---|
分子量 |
160.19 g/mol |
IUPAC 名称 |
(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6-/m1/s1 |
InChI 键 |
MUNWAHDYFVYIKH-PHDIDXHHSA-O |
手性 SMILES |
C[N+]1(C[C@@H](C[C@@H]1C(=O)O)O)C |
规范 SMILES |
C[N+]1(CC(CC1C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride](/img/structure/B11747847.png)
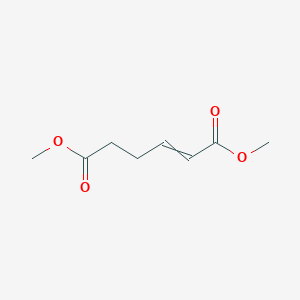
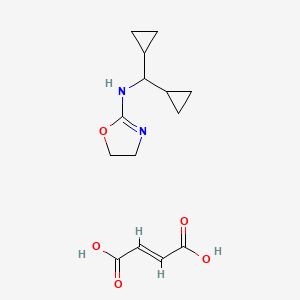

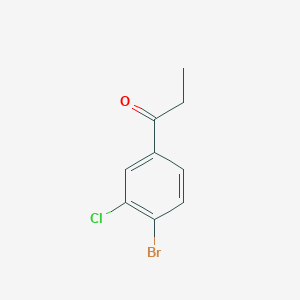
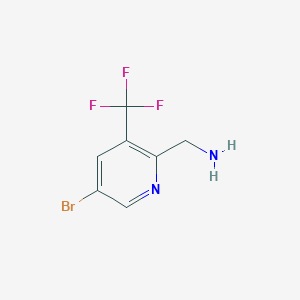
![1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11747896.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)


![1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747934.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11747942.png)
